5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is an organic compound with the molecular formula and a molecular weight of 152.11 g/mol. It is classified within the pyridazinone family, characterized by a pyridazine ring that includes a ketone group. This compound is recognized for its potential applications in various fields, including chemistry, biology, and medicine due to its structural properties and biological activities .
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione falls under the category of heterocyclic compounds. Its structure features both nitrogen and carbon atoms in a cyclic arrangement, which contributes to its reactivity and interaction with biological systems.
The synthesis of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves cyclization reactions. One common method includes the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions to form the imidazo framework .
The synthesis often requires specific reagents such as aldehydes or ketones and may involve steps like:
The molecular structure of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione consists of a fused bicyclic system containing a pyridazine ring and an imidazole moiety. The key features include:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods confirm the identity and purity of synthesized compounds.
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione can undergo several types of chemical reactions:
Common reagents include oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and reducing agents such as lithium aluminum hydride. Reaction conditions vary but typically require specific temperatures and solvents to promote desired transformations .
The primary mechanism of action for 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with queuine tRNA-ribosyltransferase (TGT). The compound facilitates the exchange of guanine residues in tRNA molecules with 7-aminomethyl-7-deazaguanine. This interaction leads to hypermodification of tRNA molecules essential for protein synthesis .
Research indicates that this compound's derivatives can form stable complexes with TGT, influencing tRNA modification pathways critical for cellular functions. Studies utilizing X-ray crystallography have provided insights into these interactions at the molecular level .
While specific boiling points are not widely available for 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione, it is generally stored under dry conditions at temperatures between 2°C and 8°C to maintain stability.
Key chemical properties include:
Relevant data regarding its physical state can be obtained through analytical methods including high-resolution mass spectrometry and elemental analysis .
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has several notable applications:
The core structure of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione consists of a fused bicyclic system featuring imidazole and partially reduced pyridazine rings. According to IUPAC conventions, the parent compound is named systematically as 3a,5,6,7a-tetrahydro-1H-imidazo[4,5-d]pyridazine-4,7-dione, reflecting the saturation at the 5,6-positions and the dione functionality at positions 4 and 7 [7]. Its molecular formula is C₅H₄N₄O₂ (molecular weight: 152.11 g/mol) in its base form, though alternative protonation states yield C₅H₆N₄O₂ (154.13 g/mol) [5] [7]. The SMILES notation (O=C1NNC(=O)C2N=CNC12) precisely encodes the connectivity, highlighting the lactam groups and annular nitrogen atoms [7].
Table 1: Molecular Identifiers of 5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
Property | Value |
---|---|
IUPAC Name | 3a,5,6,7a-Tetrahydro-1H-imidazo[4,5-d]pyridazine-4,7-dione |
CAS Registry Number | 6293-09-0 / 20057-50-5 |
Molecular Formula (Base) | C₅H₄N₄O₂ |
Molecular Weight | 152.11 g/mol |
Canonical SMILES | O=C1NNC(=O)C2N=CNC12 |
InChI Key | BODGSKRVXSPADQ-UHFFFAOYSA-N |
While crystallographic data for the unsubstituted core is limited, high-resolution X-ray structures of its 2-butyl derivative (BDI; C₉H₁₂N₄O₂) in complex with the bacterial enzyme tRNA-guanine transglycosylase (TGT) reveal critical structural details. These complexes (PDB IDs: 1N2V at 2.10 Å and 2Z1W at 1.63 Å) show the fused ring system adopting a nearly planar conformation, with slight puckering at the dihydropyridazine moiety [4] . Key bonding patterns include:
Table 2: Crystallographic Parameters for BDI-TGT Complexes
PDB ID | Resolution (Å) | Ligand | Key Interactions | R-value |
---|---|---|---|---|
1N2V | 2.10 | BDI | N1-H⋯Glu235 (2.8 Å), C7=O⋯Asn70 (2.9 Å) | 0.188 |
2Z1W | 1.63 | BDI | Similar to 1N2V; enhanced water-mediated H-bonding | 0.140 |
This heterocycle exhibits dynamic tautomeric behavior due to mobile protons and conjugated π-systems. Three primary tautomers contribute to its stability:
The core scaffold shares features with purine analogs but possesses unique electronic and steric properties due to its reduced pyridazine ring. Key comparisons include:
Table 3: Structural and Electronic Comparison with Key Derivatives
Compound | Core Modification | Planarity | Dipole Moment (Calc.) | Notable Property |
---|---|---|---|---|
Parent Dione | None | Moderate | 4.5 D | High H-bond donor/acceptor capacity |
2-Butyl Derivative (BDI) | C2 alkyl chain | Preserved | 4.8 D | Enhanced hydrophobic packing |
1-Benzyl-2-(pentylsulfanyl) | N1-benzyl, C2-thioether | Slightly distorted | 5.2 D | Increased lipophilicity (logP ∼1.8) |
5,6-Dimethyl Derivative | N5/N6 methylation | Reduced | 3.9 D | Steric hindrance of protein interactions |
This structural diversity underscores the scaffold’s adaptability in molecular recognition, particularly in enzyme active sites like TGT, where the dione motif mimics the natural substrate’s hydrogen-bonding profile while allowing modular functionalization for affinity optimization [4] [10].
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